REACTION_CXSMILES
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C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=[CH:12][C:13]=1Cl.[CH3:18][C:19]1([CH3:29])[CH2:23][C:22]2[CH:24]=[CH:25][CH:26]=[C:27]([OH:28])[C:21]=2[O:20]1>CN(C=O)C>[Cl:7][C:8]1[CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=[CH:12][C:13]=1[O:28][C:27]1[C:21]2[O:20][C:19]([CH3:29])([CH3:18])[CH2:23][C:22]=2[CH:24]=[CH:25][CH:26]=1 |f:0.1.2|
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Name
|
|
Quantity
|
32.63 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
30.41 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
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Name
|
|
Quantity
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250 mL
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Type
|
solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
30.88 g
|
Type
|
reactant
|
Smiles
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CC1(OC2=C(C1)C=CC=C2O)C
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The reaction mixture was then placed in an oil bath
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Type
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TEMPERATURE
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Details
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was cooled to room temperature
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Type
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CUSTOM
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Details
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The DMF was removed under vacuum
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in 1.5 L of 1:1 ethylacetate
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
|
WASH
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Details
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The organic layer was washed twice with 5% NaOH, twice with H2O and once with a saturated aqueous NaCl solution
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Type
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DRY_WITH_MATERIAL
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Details
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After drying over anhydrous Na2SO4, removal of the solvents
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Name
|
|
Type
|
product
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Smiles
|
ClC=1C=C(C=CC1OC1=CC=CC=2CC(OC21)(C)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.42 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |